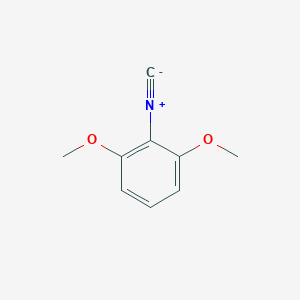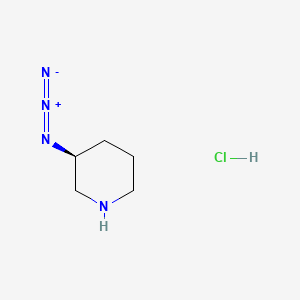
(3S)-3-azidopiperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Azidopiperidine hydrochloride is a chemical compound that features a piperidine ring substituted with an azido group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-azidopiperidine hydrochloride typically involves the azidation of a suitable piperidine precursor. One common method includes the reaction of (3S)-3-chloropiperidine with sodium azide in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by an azido group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions: (3S)-3-Azidopiperidine hydrochloride can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions.
Cycloaddition: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles, depending on the desired substitution product.
Cycloaddition: Alkynes, copper(I) catalysts for click chemistry.
Major Products Formed:
Reduction: (3S)-3-Aminopiperidine.
Substitution: Various substituted piperidines.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
(3S)-3-Azidopiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and complex molecules.
Biology: Employed in the study of biological systems, including as a precursor for bioorthogonal chemistry applications.
Medicine: Investigated for potential therapeutic applications, including as intermediates in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-3-azidopiperidine hydrochloride depends on its specific application. In bioorthogonal chemistry, for example, the azido group can react with alkynes in a copper-catalyzed cycloaddition reaction, forming stable triazole linkages. This reaction is highly specific and can occur under mild conditions, making it useful for labeling and tracking biomolecules in complex biological systems.
Comparison with Similar Compounds
(3S)-3-Chloropiperidine: A precursor in the synthesis of (3S)-3-azidopiperidine hydrochloride.
(3S)-3-Aminopiperidine: A reduction product of this compound.
(3S)-3-Hydroxypiperidine: Another piperidine derivative with different functional groups.
Uniqueness: this compound is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific applications in click chemistry and bioorthogonal reactions. This sets it apart from other piperidine derivatives that may not have the same versatility in chemical transformations and applications.
Properties
CAS No. |
2824986-61-8 |
|---|---|
Molecular Formula |
C5H11ClN4 |
Molecular Weight |
162.62 g/mol |
IUPAC Name |
(3S)-3-azidopiperidine;hydrochloride |
InChI |
InChI=1S/C5H10N4.ClH/c6-9-8-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H/t5-;/m0./s1 |
InChI Key |
NELLSBQFMZQTDT-JEDNCBNOSA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)N=[N+]=[N-].Cl |
Canonical SMILES |
C1CC(CNC1)N=[N+]=[N-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-Chloro-4-methoxyphenyl)methyl]piperazine](/img/structure/B13534959.png)


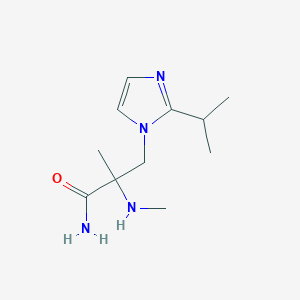
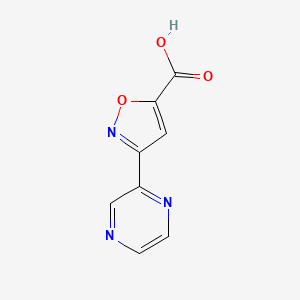
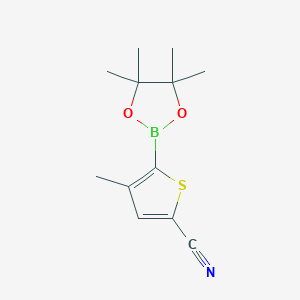
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid](/img/structure/B13534982.png)
![Rac-[(2r,3s)-2-(1h-imidazol-2-yl)oxolan-3-yl]methanamine](/img/structure/B13534997.png)
